molecular formula C20H21F6N7O4S B607306 艾纳西尼美西拉特 CAS No. 1650550-25-6

艾纳西尼美西拉特

货号 B607306
CAS 编号: 1650550-25-6
分子量: 569.48
InChI 键: ORZHZQZYWXEDDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enasidenib, also known as AG-221 and CC-90007, is a potent and selective IDH2 inhibitor with potential anticancer activity . It is used to treat acute myeloid leukemia (AML) with an isocitrate dehydrogenase-2 (IDH2) mutation in patients who have not responded to other treatments or to those whose cancer has come back after treatment .


Molecular Structure Analysis

Enasidenib has a molecular formula of C19H17F6N7O and a molar mass of 473.383 g·mol −1 . It is a small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme .


Chemical Reactions Analysis

Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form . Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage .


Physical And Chemical Properties Analysis

Enasidenib mesylate has a chemical formula of C20H21F6N7O4S and a molecular weight of 569.48 . It is a crystalline solid .

科学研究应用

  1. 艾纳西尼在复发或难治性 AML 中:艾纳西尼已被批准用于治疗复发或难治性急性髓细胞白血病 (AML) 和 IDH2 突变的成年患者。它作为一种突变异柠檬酸脱氢酶-2 (IDH2) 蛋白抑制剂,促进白血病成髓细胞的分化 (Fathi et al., 2018)

  2. 首次全球批准:艾纳西尼的全球批准是 AML 靶向治疗的一个重要里程碑。其在美国的开发和随后的批准标志着 AML 治疗精准医疗的新时代 (Kim, 2017)

  3. AML 中的联合治疗:艾纳西尼与其他化疗药物(如阿扎胞苷)联合使用,已显示出比单一疗法在改善总体缓解率方面更有效,适用于新诊断的 IDH2 突变 AML 患者 (Dinardo et al., 2021)

  4. 分化综合征和其他不良事件:艾纳西尼治疗可导致分化综合征,这是一种潜在的致命临床实体,发生在约 12% 的接受艾纳西尼治疗的 IDH2 突变 R/R AML 患者中。及时识别和管理这种综合征至关重要 (Fathi et al., 2018)

  5. 老年患者的治疗:艾纳西尼已被发现对以前未接受治疗的 IDH2 突变 AML 老年患者有效且耐受性良好,为不适合标准治疗的患者提供了治疗选择 (Pollyea et al., 2017)

  6. 首次临床试验结果:艾纳西尼的首次临床试验表明,它对复发或难治性 AML 患者是安全的并能提高生存率。它在 40.3% 的患者中诱导了缓解,中位总生存期为 9.3 个月 (Cancer Discovery, 2017)

  7. 艾纳西尼与阿扎胞苷联合用药:艾纳西尼或艾沃西尼与阿扎胞苷联合用药在治疗新诊断的 AML 患者中显示出初步结果。这种联合治疗方案通常耐受性良好,并显示出令人鼓舞的疗效 (Dinardo et al., 2017)

  8. 分化综合征的罕见表现:报道了一例甲状腺炎作为艾纳西尼诱导的分化综合征治疗 AML 时的罕见表现,强调了需要了解潜在的不寻常不良反应 (Annamaraju et al., 2020)

  9. 在高危 IDH2 突变骨髓增生异常综合征中的应用:艾纳西尼已被探索用于高危 IDH2 突变骨髓增生异常综合征,与阿扎胞苷联合使用对治疗未接受治疗的高危 MDS 有效,也可在既往接受 HMA 治疗后作为单一药物使用 (Dinardo et al., 2022)

  10. 改善 IDH2 突变的 R/R AML 的生存率:一项使用历史数据和倾向评分匹配分析的研究表明,与与 IDH2 突变相关的 R/R AML 中的护理标准相比,艾纳西尼的生存率有所提高 (de Botton et al., 2021)

安全和危害

Enasidenib may cause serious side effects, including differentiation syndrome, which can be fatal if not treated . Common side effects include nausea, vomiting, diarrhea, increased levels of bilirubin, and decreased appetite . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .

未来方向

Enasidenib has been approved in the USA for the treatment of adults with relapsed or refractory acute myeloid leukemia (AML) and an IDH2 mutation as detected by an FDA-approved test . It is at various stages of development in other countries for AML, myelodysplastic syndromes, and solid tumors .

属性

IUPAC Name

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHZQZYWXEDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F6N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027943
Record name Enasidenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enasidenib mesylate

CAS RN

1650550-25-6
Record name Enasidenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enasidenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENASIDENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
J Gras - Drugs Future, 2017 - access.portico.org
Acute myeloid leukemia (AML) is the most common acute leukemia affecting adults. The median age at diagnosis is 67 years, and 5-year relative survival is a dismal 26%. The standard …
Number of citations: 1 access.portico.org
J Gras - Drugs of the Future, 2017 - access.portico.org
… Enasidenib mesylate … Enasidenib mesylate can be obtained by lithiation of 2-(trifluoromethyl)pyridine (I) with BuLi in the presence of … Enasidenib mesylate …
Number of citations: 2 access.portico.org
AT Fathi, CD DiNardo, I Kline, L Kenvin, I Gupta… - JAMA …, 2018 - jamanetwork.com
… , and appropriate approaches to management of isocitrate dehydrogenase differentiation syndrome, an unexpected event observed in the first clinical study of enasidenib mesylate, …
Number of citations: 172 jamanetwork.com
J Sweta, R Khandelwal, S Srinitha… - Asian Pacific journal …, 2019 - ncbi.nlm.nih.gov
… Two compounds were selected from established docked results: Enasidenib mesylate (… (PubChem CID-89699486) and Enasidenib mesylate display low GI-Gastrointestinal absorption …
Number of citations: 23 www.ncbi.nlm.nih.gov
P Annamaraju, S Gopishetty, N Goparaju… - Case Reports in …, 2020 - karger.com
… Enasidenib mesylate is a selective mutant inhibitor of isocitrate dehydrogenase 2 (IDH2) protein, which promotes the differentiation of leukemic myoblasts. It was recently approved by …
Number of citations: 3 karger.com
CD DiNardo, AH Wei - Blood, The Journal of the American …, 2020 - ashpublications.org
The acute myeloid leukemia (AML) treatment landscape has changed substantially since 2017. New targeted drugs have emerged, including venetoclax to target B-cell lymphoma 2, …
Number of citations: 212 ashpublications.org
SA Patel - JAMA oncology, 2018 - jamanetwork.com
… , a liposome-encapsulated formulation of daunorubicin-cytarabine, the FLT3 inhibitor midostaurin, and the mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor enasidenib mesylate. …
Number of citations: 4 jamanetwork.com
J Chen, J Yang, Q Wei, L Weng… - Cell …, 2020 - biosignaling.biomedcentral.com
… Enasidenib mesylate is an oral and first-in-class inhibitor of the mutant IDH2, which has been approved by the Food and Drug Administration (FDA) in 2017 for treating adult patients …
Number of citations: 9 biosignaling.biomedcentral.com
KA Fennell, CC Bell, MA Dawson - Blood, The Journal of the …, 2019 - ashpublications.org
A hallmark of acute myeloid leukemia (AML) is epigenetic dysregulation, which is initiated by recurrent translocations and/or mutations in transcription factors and chromatin regulators. …
Number of citations: 38 ashpublications.org
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。